molecular formula C17H33NOS B14647447 S-Octyl azonane-1-carbothioate CAS No. 51861-65-5

S-Octyl azonane-1-carbothioate

Cat. No.: B14647447
CAS No.: 51861-65-5
M. Wt: 299.5 g/mol
InChI Key: BEEYTXKMIGXFRN-UHFFFAOYSA-N
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Description

S-Octyl azonane-1-carbothioate is a thiocarbonate derivative characterized by a nine-membered azonane ring (a cyclic amine) linked to an octyl thioester group. For instance, pyridate (O-(6-chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate), a herbicide, shares structural similarities, including the S-octyl thiocarbonate group, and serves as a critical reference for understanding its properties . The compound’s hypothesized mechanism involves inhibition of photosynthetic electron transport in plants, a common trait among thiocarbonate-based herbicides .

Properties

CAS No.

51861-65-5

Molecular Formula

C17H33NOS

Molecular Weight

299.5 g/mol

IUPAC Name

S-octyl azonane-1-carbothioate

InChI

InChI=1S/C17H33NOS/c1-2-3-4-5-10-13-16-20-17(19)18-14-11-8-6-7-9-12-15-18/h2-16H2,1H3

InChI Key

BEEYTXKMIGXFRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=O)N1CCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Octyl azonane-1-carbothioate can be achieved through several methods. One common approach involves the oxidative ring expansion of phthalans, followed by selective hydrogenation and oxidation . Another method includes the azidoketol fragmentation reaction, which constructs the nine-membered azonane ring system . The reaction conditions typically involve the use of reagents such as sodium bromide, sulfuric acid, and other catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.

Chemical Reactions Analysis

Types of Reactions

S-Octyl azonane-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted azonanes, depending on the type of reaction and reagents used.

Scientific Research Applications

S-Octyl azonane-1-carbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Octyl azonane-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between S-octyl azonane-1-carbothioate and related compounds, emphasizing structural features, applications, and toxicity profiles.

Compound Name CAS Number Molecular Formula Primary Use Key Functional Groups Toxicity/Safety Data
This compound Not available C₁₃H₂₅N(S)CO₂C₈H₁₇* Hypothesized herbicide Azonane ring, S-octyl carbothioate Limited data; inferred from analogs
Pyridate 55512-33-9 C₁₉H₂₃ClN₂O₂S Herbicide S-octyl carbothioate, pyridazinyl Acute oral LD₅₀ (rat): >4,000 mg/kg
Isazofos 42509-80-8 C₉H₁₇ClNO₃PS Insecticide/nematicide Organothiophosphate, triazole Acute oral LD₅₀ (rat): 40–60 mg/kg
1-Octanethiol 111-88-6 C₈H₁₈S Industrial solvent Alkanethiol Irritant; carcinogen (long-term)
1-Octene 111-66-0 C₈H₁₆ Polymer precursor Alkene Low acute toxicity; flammable

*Hypothetical formula based on azonane (C₅H₁₁N) and octyl carbothioate (C₈H₁₇SC(O)O−).

Structural and Functional Analysis

  • Thiocarbonate vs. Organothiophosphates: this compound and pyridate belong to the thiocarbonate class, distinguished by their C(=O)S−O− linkages. In contrast, compounds like isazofos are organothiophosphates, featuring P=S bonds. Thiocarbonates generally exhibit lower acute toxicity (e.g., pyridate’s LD₅₀ >4,000 mg/kg) compared to organothiophosphates (isazofos LD₅₀: 40–60 mg/kg), which target acetylcholinesterase .
  • Ring Systems: The azonane ring in this compound introduces steric and electronic effects distinct from pyridate’s pyridazinyl ring or isazofos’s triazole.

Toxicity and Environmental Impact

  • Acute vs. Chronic Hazards: Thiocarbonates like pyridate exhibit low acute toxicity but may pose chronic risks (e.g., bioaccumulation). In contrast, 1-octanethiol is acutely irritating and carcinogenic, while organothiophosphates (isazofos) are highly acutely toxic .
  • Environmental Persistence : The azonane ring’s stability could increase environmental persistence compared to pyridate’s heteroaromatic system, necessitating further ecotoxicological studies.

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